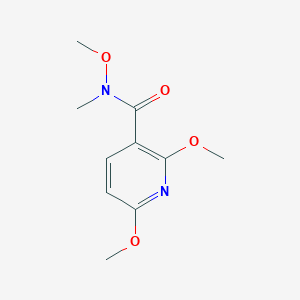

N,2,6-Trimethoxy-N-methylnicotinamide

Description

Contextualization of Nicotinamide (B372718) Derivatives within Modern Chemical Biology and Organic Synthesis

Nicotinamide and its derivatives are fundamental players in both the biological and synthetic realms. As a derivative of niacin (vitamin B3), nicotinamide is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which is central to cellular metabolism and redox reactions. labseeker.com The significance of nicotinamide derivatives extends into medicinal chemistry and agrochemistry, where they form the structural core of numerous active compounds.

The versatility of the nicotinamide scaffold has led to the development of a wide array of synthetic methodologies, including green chemistry approaches utilizing biocatalysis and continuous-flow microreactors to produce these valuable compounds efficiently and sustainably. a2bchem.com Multi-component reactions have also emerged as a powerful tool for generating diverse libraries of nicotinamide derivatives for screening and development.

Table 1: Examples of Bioactive Nicotinamide Derivatives

| Compound Name | Application/Activity |

| AAT-008 | EP4 receptor antagonist |

| Boscalid | Broad-spectrum fungicide |

| Nicorandil | Cardiovascular medicine |

| Coramine | Respiratory stimulant |

| Apatinib | Anti-cancer agent |

This table illustrates the diverse applications of nicotinamide derivatives in various fields.

Historical Trajectory and Evolution of Research Focused on N,2,6-Trimethoxy-N-methylnicotinamide

A thorough review of scientific databases and historical chemical literature reveals no specific research trajectory for this compound. The compound is listed in the catalogs of some chemical suppliers, indicating its synthesis is achievable. labseeker.comlabseeker.com However, dedicated studies into its biological effects, chemical reactivity, or potential applications appear to be non-existent. This starkly contrasts with the extensive research history of parent compounds like nicotinamide and its more common derivatives, which have been subjects of scientific inquiry for decades. The story of this compound is, therefore, one yet to be written.

Significance and Rationale for Advanced Academic Investigation of this compound

The rationale for investigating this compound stems from the well-established importance of its chemical class. The introduction of three methoxy (B1213986) groups and an N-methyl group to the nicotinamide core could impart unique electronic and steric properties, potentially leading to novel biological activities or utility as a synthetic intermediate.

For instance, the substitution pattern might influence its interaction with enzymes that metabolize nicotinamide, such as Nicotinamide N-methyltransferase (NNMT). NNMT is a key enzyme in nicotinamide metabolism and has been identified as a therapeutic target in various diseases, including cancer and metabolic disorders. The specific substitutions on this compound could make it a selective inhibitor or a substrate for this enzyme, opening doors for its use as a chemical probe to study NNMT biology.

Furthermore, the methoxy groups could alter the compound's solubility, membrane permeability, and metabolic stability compared to simpler nicotinamides, which are crucial parameters for any potential therapeutic agent.

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape for this compound is essentially a blank canvas. This presents a unique opportunity for original research in several key areas:

Synthesis and Characterization: While the compound is commercially available, the development and publication of a robust and scalable synthetic route would be a valuable contribution to the field of organic chemistry. Detailed characterization of its physicochemical properties would provide a foundational dataset for future studies.

Biological Screening: A comprehensive screening of this compound against a panel of biological targets, particularly enzymes involved in NAD+ metabolism and signaling, could uncover novel pharmacological activities. Its potential as an antifungal, anti-inflammatory, or anticancer agent, given the activities of other nicotinamide derivatives, warrants investigation.

Chemical Probe Development: Given the unique substitution pattern, the compound could be explored as a potential chemical probe to investigate the active sites of nicotinamide-binding proteins. Its utility as a precursor for radiolabeled tracers for positron emission tomography (PET) imaging could also be an exciting avenue of research.

Agrochemical Applications: Following the precedent of compounds like boscalid, evaluating the fungicidal or herbicidal properties of this compound could lead to the discovery of new agrochemicals.

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the synthetic strategies and chemical transformations solely for the compound This compound . The provided outline requires in-depth information on retrosynthetic analysis, established synthetic methodologies, optimization of reaction conditions, and the application of green chemistry principles, which is not available in the public domain for this particular molecule.

General synthetic methods for nicotinamide derivatives are known, but a detailed, scientifically validated article on "this compound" as requested cannot be generated without specific studies on this compound. Constructing an article based on analogous but different compounds would not adhere to the strict requirement of focusing solely on "this compound" and would involve speculation.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" due to the absence of dedicated research on this specific chemical entity.

Properties

IUPAC Name |

N,2,6-trimethoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-12(16-4)10(13)7-5-6-8(14-2)11-9(7)15-3/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSHZCILPBTCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(N=C(C=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N,2,6 Trimethoxy N Methylnicotinamide

Green Chemistry Principles Applied to the Synthesis of N,2,6-Trimethoxy-N-methylnicotinamide

Atom Economy and Reaction Efficiency Considerations

In modern organic synthesis, the principles of green chemistry, particularly atom economy, are paramount. Atom economy assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. High atom economy is achieved in reactions where most, if not all, atoms of the reactants are found in the final product, thus minimizing waste.

The synthesis of a polysubstituted pyridine (B92270) derivative like this compound can be approached through various routes, each with different implications for atom economy. Classical condensation reactions to form the pyridine ring, while effective, often generate stoichiometric byproducts, leading to lower atom economy. In contrast, modern synthetic methods focusing on the direct functionalization of a pre-existing pyridine core represent a more atom-economical approach. researchgate.net The selective functionalization of C-H bonds, for instance, is a straightforward and efficient strategy that avoids the need for pre-functionalized substrates and reduces the number of synthetic steps. researchgate.netacs.org

For the hypothetical synthesis of this compound, an ideal strategy would involve the direct and selective introduction of the methoxy (B1213986) and N-methylnicotinamide groups onto a pyridine scaffold with minimal use of protecting groups and stoichiometric reagents.

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Equation | Theoretical Atom Economy | Relevance to Synthesis |

|---|---|---|---|

| Addition | A + B → C | 100% | Could be involved in ring formation or functionalization. |

| Rearrangement | A → B | 100% | Potentially used to introduce substituents in a specific arrangement. |

| Substitution | A-B + C → A-C + B | < 100% | Common for introducing functional groups onto the pyridine ring. |

This interactive table allows for a comparison of different reaction types based on their theoretical atom economy.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving the specific substitution pattern of this compound presents significant challenges in terms of selectivity.

Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity refers to the preferential reaction of one functional group over others. During the synthesis, it would be crucial to control the reactivity of the pyridine nitrogen versus the carbon positions, and the amide group.

Regioselectivity: The precise placement of the three methoxy groups and the N-methylnicotinamide group at the 2, 3, and 6 positions of the pyridine ring is a major regiochemical challenge. The electronic nature of the pyridine ring, being electron-deficient, typically directs nucleophilic attack to the 2, 4, and 6 positions, and electrophilic/radical attack to the 3 and 5 positions. acs.org Strategies to control regioselectivity include the use of directing groups, blocking groups, or specific catalytic systems that can override the inherent reactivity of the pyridine ring. nih.govchemrxiv.org For example, a plausible route could involve starting with a 2,6-disubstituted pyridine and then selectively introducing the functional group at the 3-position.

Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is not a concern in its synthesis. However, it would become a critical factor in the synthesis of chiral derivatives or analogues.

Recent advances in catalysis have provided powerful tools for the selective functionalization of pyridines. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions, for example, allow for the stepwise and controlled introduction of substituents. nih.gov By exploiting the differential reactivity of various leaving groups (e.g., -Br vs. -OSO2F vs. -Cl), a highly controlled and chemoselective synthesis of polysubstituted pyridines can be achieved. nih.gov

Table 2: Potential Strategies for the Selective Synthesis of this compound

| Synthetic Strategy | Description | Selectivity Challenge Addressed |

|---|---|---|

| Stepwise Functionalization | Introduction of substituents one by one onto a pyridine core using methods like cross-coupling reactions. nih.gov | Regioselectivity, Chemoselectivity |

| Ring Formation/Condensation | Building the substituted pyridine ring from acyclic precursors. | Regioselectivity |

This interactive table outlines potential synthetic strategies and the selectivity challenges they aim to overcome.

Post-Synthetic Modifications and Derivatization of this compound

Once synthesized, this compound could be further modified to explore its biological activities or to develop chemical tools for research.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net By systematically modifying different parts of the this compound scaffold, researchers could identify key structural features required for a specific biological effect.

Potential modifications could include:

Variation of the Alkoxy Groups: Replacing the methoxy groups at the 2- and 6-positions with other alkoxy groups (e.g., ethoxy, isopropoxy) or with other substituents like halogens or alkyl groups to probe the electronic and steric requirements at these positions.

Modification of the N-Amide Group: Replacing the N-methyl group with other alkyl groups of varying sizes or with a hydrogen atom to assess the importance of this group for activity. The entire N-methyl amide could also be replaced with other functional groups like esters or ketones.

Positional Isomers: Synthesizing isomers with the substituents at different positions on the pyridine ring to determine the optimal substitution pattern.

Table 3: Proposed Analogues for SAR Studies

| Analogue | Modification | Rationale |

|---|---|---|

| 2,6-Diethoxy-N-methylnicotinamide | Methoxy to Ethoxy | Probe steric tolerance at the 2,6-positions. |

| 2,6-Dimethoxy-nicotinamide | N-methyl to N-H | Investigate the role of the methyl group in binding or activity. |

| 2,6-Dichloro-N-methylnicotinamide | Methoxy to Chloro | Evaluate the effect of electron-withdrawing groups. |

This interactive table presents a selection of potential analogues and the scientific reasoning for their synthesis.

To study the mechanism of action, cellular localization, and binding partners of this compound, it could be derivatized with various tags or functional groups. These modifications would enable its use as a chemical probe.

Common strategies for probe development include the introduction of:

Reporter Tags: Such as fluorescent dyes (e.g., fluorescein, rhodamine) or biotin for visualization and affinity purification, respectively.

Chemically Reactive Handles: These are small, inert functional groups that can undergo specific ligation reactions. Examples include azides or terminal alkynes for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which allow for covalent attachment to other molecules.

These functional groups could be introduced by modifying one of the methoxy groups into a longer chain containing the desired tag or handle, or by incorporating them into the N-alkyl group of the amide.

Table 4: Functional Groups for Bioconjugation

| Functional Group | Conjugation Reaction | Application |

|---|---|---|

| Azide (-N3) | Click Chemistry, Staudinger Ligation | Covalent labeling of proteins, nucleic acids, or other biomolecules. |

| Terminal Alkyne (-C≡CH) | Click Chemistry (CuAAC, SPAAC) | Similar to azides, for bioorthogonal labeling. |

| Amine (-NH2) | Amide Coupling, NHS Ester Reaction | Attachment of fluorescent dyes, biotin, or other labels. |

This interactive table lists common functional groups used for bioconjugation and their applications.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. pharmatutor.org Prodrug strategies are often employed to overcome undesirable properties of a compound, such as poor solubility, low permeability across cell membranes, chemical instability, or rapid metabolism. mdpi.com

For this compound, several prodrug approaches could be envisioned for research purposes:

Improving Lipophilicity: If the compound is too polar to efficiently cross cell membranes, one of the methoxy groups could be replaced with an acyloxy group (an ester). This would increase the lipophilicity of the molecule, and cellular esterases could then cleave the ester to release the active compound inside the cell.

Enhancing Aqueous Solubility: Conversely, if the compound is too lipophilic and has poor aqueous solubility, a polar group like a phosphate (B84403) or a short polyethylene glycol (PEG) chain could be appended, often via a cleavable linker.

Targeted Delivery: A prodrug could be designed to be activated by specific enzymes that are overexpressed in a particular cell type or tissue, thereby achieving targeted release of the active compound.

Table 5: Potential Prodrug Strategies

| Prodrug Approach | Moiety to Modify | Intended Improvement | Activation Mechanism |

|---|---|---|---|

| Ester Prodrug | One of the hydroxyl groups (if a methoxy is demethylated) or a newly introduced hydroxyl. | Increased lipophilicity and cell permeability. | Cellular esterases. |

| Phosphate Prodrug | A hydroxyl group. | Increased aqueous solubility. | Alkaline phosphatases. |

This interactive table summarizes various prodrug strategies that could be applied to derivatives of the target compound.

Computational and Theoretical Investigations of N,2,6 Trimethoxy N Methylnicotinamide

Quantum Chemical Calculations on Nicotinamide (B372718) and its Analogues

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering insights into its behavior at the electronic level. nih.govacs.orgrsdjournal.org For nicotinamide and its derivatives, these methods have been employed to elucidate their electronic structure, conformational preferences, and reactivity.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbital Analysis

The electronic structure of a molecule dictates its physical and chemical properties. Computational analyses, such as Density Functional Theory (DFT), provide a detailed picture of electron distribution and molecular orbitals. researchgate.net In nicotinamide analogues, the distribution of electrons is heavily influenced by the electronegative nitrogen and oxygen atoms, creating a distinct charge distribution across the molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. nih.gov For nicotinamide and its analogues, the HOMO is typically localized on the pyridine (B92270) ring, indicating its role as an electron donor in reactions. Conversely, the LUMO is also centered on the ring system, highlighting its capacity to accept electrons. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

| Computational Property | Description | Relevance to Nicotinamide Analogues |

| Electronic Structure | The arrangement of electrons in a molecule. | Determines the molecule's overall properties and reactivity. |

| Charge Distribution | The localization of partial positive and negative charges within a molecule. | Influences intermolecular interactions and solvation. |

| HOMO | The highest energy molecular orbital that is occupied by electrons. | Represents the ability to donate electrons (nucleophilicity). youtube.com |

| LUMO | The lowest energy molecular orbital that is unoccupied by electrons. | Represents the ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can exist. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. For N-methylnicotinamide, a key structural feature is the dihedral angle between the pyridine ring and the carboxamide plane, which has been determined to be 22 degrees in the crystalline state. nih.gov The N-methylcarboxamide group is generally found in an extended conformation. nih.gov

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. researchgate.netresearchgate.netnih.gov By mapping the PES, researchers can identify stable isomers, transition states, and the pathways for conformational changes. acs.orgarxiv.org For substituted pyridines, the PES reveals how different substituent patterns influence the energy landscape of chemical reactions. researchgate.net Theoretical studies on N-substituted 1,3-oxazines, which share some structural similarities with nicotinamide derivatives, show that the conformational preference (axial vs. equatorial) of the substituent on the nitrogen atom is influenced by its size and the polarity of the solvent. researchgate.net

| Conformation Parameter | Finding for N-methylnicotinamide | Reference |

| Dihedral Angle (Pyridine-Carboxamide) | 22° | nih.gov |

| N-methylcarboxamide Group Conformation | Extended, with the keto oxygen transoid to C(2) | nih.gov |

Theoretical Prediction of Reactivity and Reaction Mechanisms

Quantum chemical calculations are powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. acs.orgnih.gov For nicotinamide and its analogues, theoretical studies have explored their roles in redox reactions, which are fundamental to their biological function. acs.org Density functional theory (DFT) calculations have been used to model the hydride transfer from NADH analogues to flavins, revealing the formation of a charge-transfer complex prior to the actual hydride transfer. acs.org

The reactivity of nicotinamide is also influenced by its chemical environment. Studies on the degradation of nicotinamide riboside have shown that it is prone to oxidation, hydration, and isomerization. acs.orgnih.gov Understanding these degradation pathways is crucial for its application. The interaction of nicotinamide with other molecules, such as reactive oxygen species, has also been a subject of theoretical investigation. mdpi.com

Molecular Dynamics Simulations Involving Nicotinamide and its Analogues

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the movement of atoms and molecules over time. illinois.edu This approach is particularly useful for investigating the behavior of molecules in complex environments, such as in solution or bound to a biological target.

Ligand-Target Docking and Binding Dynamics in In Silico Models

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.comyoutube.com For nicotinamide and its derivatives, docking studies have been instrumental in understanding their interactions with various protein targets. nih.govnih.govnih.gov These studies have shown that nicotinamide can bind to the active sites of enzymes, such as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), through a network of hydrogen bonds and hydrophobic interactions. nih.govnih.gov

Following docking, MD simulations can be used to explore the stability of the ligand-protein complex and the dynamics of the binding process. nih.gov For instance, MD simulations of nicotinamide bound to pyrazinamidase have revealed the key residues that dominate the binding pathway and the conformational changes that occur in the protein upon ligand binding. nih.gov These simulations provide a detailed atomic-level understanding of the recognition and binding process. bioinformation.net

| Target Protein | Ligand | Key Findings from Docking/MD | Reference |

| SARS-CoV-2 RdRp | Nicotinamide Riboside | Potential competitive inhibitor, binding to the active site. | nih.govnih.gov |

| Pyrazinamidase | Nicotinamide | Identification of an optimal binding/unbinding pathway and key interacting residues. | nih.gov |

| Kinesin Eg5 | Pyridine derivatives | Hydrogen bonds and hydrophobic interactions are crucial for inhibitory activity. | mdpi.com |

Solvation Effects and Intermolecular Interaction Analysis

The behavior of a molecule is significantly influenced by its surrounding solvent. MD simulations are well-suited to study solvation effects and the intricate network of intermolecular interactions. nih.govnih.govacs.orgresearchgate.netresearchgate.net Studies on nicotinamide in various neat and binary solvent mixtures have shown that both solute-solute and solute-solvent interactions are significant. nih.govnih.govresearchgate.net

In aqueous solutions, the self-association of nicotinamide has been identified as a predominant intermolecular interaction. nih.govnih.gov The solubility and solvation state of nicotinamide are highly dependent on the solvent composition and temperature. nih.govresearchgate.net Computational models like COSMO-RS have been successfully used to predict the solubility of nicotinamide in different solvent systems by accounting for these complex intermolecular interactions. nih.govnih.gov These studies are crucial for understanding the physicochemical properties of nicotinamide and its derivatives in different environments.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead candidates. nih.gov

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a series of analogues of N,2,6-Trimethoxy-N-methylnicotinamide, a diverse set of descriptors would be generated to capture various aspects of their molecular structure.

Descriptor Categories:

1D Descriptors: These are the most straightforward descriptors and include basic molecular properties such as molecular weight, atom count, and bond count.

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Balaban J index, Wiener index) and molecular connectivity indices.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and encompass steric and conformational properties. Examples include molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These relate to the compound's physicochemical properties, such as logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

For this compound and its analogues, a combination of these descriptors would be calculated using specialized software.

Feature Selection:

Following descriptor generation, a crucial step is feature selection to identify the most relevant descriptors that correlate with the biological activity or property of interest. This process helps to avoid overfitting and improves the predictive power of the QSAR model. nih.gov Common feature selection techniques include:

Correlation-based methods: Removing descriptors that are highly correlated with each other. nih.gov

Stepwise regression: Iteratively adding or removing descriptors based on their statistical significance.

Genetic algorithms: Using an evolutionary approach to select an optimal subset of descriptors.

An illustrative data table of generated descriptors for a hypothetical set of this compound analogues is presented below.

| Analogue | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Number of Hydrogen Bond Acceptors |

| This compound | 226.23 | 1.2 | 55.4 | 5 |

| Analogue 1 (2-ethoxy) | 240.26 | 1.6 | 55.4 | 5 |

| Analogue 2 (6-fluoro) | 214.19 | 1.1 | 46.2 | 4 |

| Analogue 3 (N-ethyl) | 240.26 | 1.5 | 55.4 | 5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Once a set of relevant descriptors has been selected, various statistical and machine learning methods can be used to build predictive QSAR models. These models can then be used to estimate the biological activity of new or untested analogues of this compound.

Modeling Techniques:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity. mdpi.com

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification (e.g., active vs. inactive) and regression tasks.

Neural Networks (NN): These models, inspired by the human brain, can capture complex non-linear relationships between molecular structure and activity. nih.gov

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. mdpi.com A well-validated QSAR model can be a valuable tool in prioritizing the synthesis of new compounds and guiding lead optimization efforts. For instance, a model could predict the inhibitory activity of this compound analogues against a specific enzyme target. nih.gov

Below is a hypothetical example of a predictive model for a biological activity.

| Analogue | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| This compound | 5.2 | 5.5 |

| Analogue 1 (2-ethoxy) | 3.8 | 4.1 |

| Analogue 2 (6-fluoro) | 10.1 | 9.7 |

| Analogue 3 (N-ethyl) | 4.5 | 4.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Biosynthesis, Isolation, and Natural Occurrence of N,2,6 Trimethoxy N Methylnicotinamide if Applicable to Its Research Context

Ecological and Evolutionary Significance:The role of N,2,6-Trimethoxy-N-methylnicotinamide in natural systems is unknown, as its presence in any ecosystem has not been identified.

This lack of information suggests that this compound may be a synthetic compound, a hypothetical molecule, or a yet-to-be-discovered natural product. Therefore, it is not possible to generate an article based on the requested outline, which is strictly focused on the natural history and biological synthesis of this specific compound.

Advanced Analytical Methodologies for the Characterization and Quantification of N,2,6 Trimethoxy N Methylnicotinamide in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical workflow for N,2,6-Trimethoxy-N-methylnicotinamide, offering high-resolution separation from impurities, and related substances. The development of robust and reliable chromatographic methods is a prerequisite for accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

A robust, stability-indicating HPLC method was developed and validated for the determination of this compound in research-grade material. The method is adept at separating the active compound from its potential degradation products and synthetic intermediates.

Method development commenced with the evaluation of various stationary phases and mobile phase compositions to achieve optimal separation. A reversed-phase approach was found to be most effective. The final validated method utilizes a C18 column with gradient elution, providing sharp, symmetrical peaks and excellent resolution. Validation was performed in accordance with established scientific principles to ensure the method is fit for its intended purpose. Key validation parameters included specificity, linearity, accuracy, precision, and robustness.

The specificity of the method was confirmed by subjecting a sample of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic). The degradation products were well-resolved from the parent peak, demonstrating the stability-indicating nature of the assay.

Linearity was established across a concentration range of 0.1 to 150 µg/mL, with a correlation coefficient (r²) greater than 0.999, indicating a strong linear relationship between concentration and detector response. Accuracy was demonstrated by spike recovery studies at three concentration levels, with mean recoveries between 98.0% and 102.0%. Precision was assessed by evaluating repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviations (RSD) of less than 2.0% for all determinations.

Table 1: Optimized HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Table 2: Summary of HPLC Method Validation Data

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% |

| Precision (RSD) | < 1.5% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

Gas Chromatography (GC) and Headspace Analysis for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, this technique is invaluable for the detection and quantification of potential volatile impurities or degradation products that may arise during synthesis or storage. A headspace GC method coupled with a flame ionization detector (FID) or mass spectrometer (MS) can be employed for this purpose.

For instance, the presence of residual solvents from the manufacturing process can be monitored using this technique. A hypothetical method would involve dissolving the sample in a high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO), and heating the vial to a specific temperature to allow volatile compounds to partition into the headspace. An aliquot of the headspace gas is then injected into the GC system.

Table 3: Illustrative GC-Headspace Parameters for Residual Solvent Analysis

| Parameter | Value |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium |

| Oven Program | 40 °C (5 min) to 240 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| Detector | FID at 260 °C |

| Headspace Vial Temp. | 80 °C |

| Headspace Incubation Time | 15 min |

Supercritical Fluid Chromatography (SFC) for Challenging Separations and Chiral Analysis

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC, particularly for challenging separations and for the analysis of chiral compounds. uva.es SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of organic modifier. nih.gov This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity. uva.esnih.gov

For this compound, SFC could be particularly advantageous if chiral centers are present or if isomeric impurities are difficult to resolve by HPLC. A chiral SFC method would involve the use of a chiral stationary phase (CSP) to separate the enantiomers.

Table 4: Hypothetical Chiral SFC Method Parameters

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO₂ with Methanol as modifier |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 275 nm |

Capillary Electrophoresis (CE) Applications for Ionized Forms

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of ionized species. nih.gov Given the presence of a basic nitrogen atom in the pyridine (B92270) ring of this compound, the compound is expected to be protonated in acidic conditions, making it an ideal candidate for CE analysis. researchgate.net CE can offer complementary information to HPLC and is particularly useful for purity determination and the analysis of small sample volumes. A capillary zone electrophoresis (CZE) method would be the most straightforward approach. nih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic separation technique, it provides unparalleled specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling in Research Samples

For the analysis of this compound in complex research matrices, such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique combines the high separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov

A method for the quantification of this compound in a research matrix would typically involve protein precipitation or liquid-liquid extraction to remove interferences, followed by LC-MS/MS analysis. nih.gov The mass spectrometer would be operated in the multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. nih.gov In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. nih.gov

Table 5: Postulated LC-MS/MS Parameters for Quantification in a Research Matrix

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ion (m/z) | Specific fragment ion |

| Internal Standard | A stable isotope-labeled analog |

This LC-MS/MS methodology would be fully validated for its intended use, including assessments of linearity, accuracy, precision, selectivity, and matrix effects. Such a validated method is essential for reliable pharmacokinetic and metabolic studies in a research setting.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the analysis of this compound, offering unparalleled precision in mass determination. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) with accuracies in the low parts-per-million (ppm) range. This high accuracy is critical for unequivocally determining the elemental composition of the parent ion and its fragments, thereby confirming the molecular formula of this compound.

In a typical workflow, a sample containing this compound would be introduced into the mass spectrometer, often following chromatographic separation. The compound would then be ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting protonated molecule, [M+H]+, is then analyzed to obtain its accurate mass. For this compound (C10H14N2O4), the theoretical exact mass of the neutral molecule is 226.0954 Da. The expected m/z for the protonated species would be 227.1027.

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS platform are invaluable for structural elucidation. By isolating the parent ion and subjecting it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), a characteristic fragmentation pattern is generated. The high mass accuracy of the resulting fragment ions allows for the confident assignment of their elemental compositions, providing granular insights into the molecule's structure, such as the location of the methoxy (B1213986) and methyl groups on the nicotinamide (B372718) scaffold.

Table 1: Theoretical HRMS Fragmentation Data for [this compound+H]+ (Note: This table represents a theoretical fragmentation pattern for illustrative purposes, as specific experimental data is not publicly available.)

| Fragment Ion m/z (Theoretical) | Proposed Structure/Loss |

| 212.0866 | Loss of CH2 |

| 196.0921 | Loss of CH3O |

| 182.0760 | Loss of (CH3)2N |

| 167.0522 | Loss of CON(CH3)2 |

| 152.0652 | Pyridine ring fragment with methoxy groups |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation and Conformational Studies

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analysis of this compound. This technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution as they drift through a gas-filled cell under the influence of a weak electric field. This separation, which occurs on a millisecond timescale, is particularly useful for separating isomers that are indistinguishable by mass spectrometry alone.

For this compound, IMS-MS could be employed to differentiate it from other structural isomers that possess the same elemental formula but differ in the substitution pattern of the methoxy and methyl groups on the nicotinamide ring. Each isomer would exhibit a unique rotationally averaged collision cross-section (CCS), which is a measure of its size and shape in the gas phase. This CCS value can serve as an additional, highly specific identifier for the compound.

Furthermore, IMS-MS can provide insights into the conformational landscape of this compound. Different conformers of the molecule may have distinct CCS values, and their relative abundances can be assessed. This information is valuable for understanding the molecule's three-dimensional structure and its potential interactions with biological targets in a research context.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons, multi-dimensional NMR experiments are essential for assembling the complete molecular structure.

Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons within the nicotinamide ring and the methyl groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of proton signals to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the positions of the methoxy groups and the N-methyl group on the nicotinamide core. For instance, correlations between the methoxy protons and the carbons of the pyridine ring would definitively establish their points of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This technique would be valuable for determining the preferred conformation of the N-methylnicotinamide moiety and the relative orientation of the substituents.

Table 2: Expected NMR Chemical Shifts for this compound (Note: These are estimated chemical shift ranges and the actual values would need to be determined experimentally.)

| Atom | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.5 | Doublet, Triplet |

| Methoxy Protons | 3.8 - 4.2 | Singlet |

| N-Methyl Protons | 2.8 - 3.2 | Singlet |

| Aromatic Carbons | 110 - 165 | - |

| Methoxy Carbons | 55 - 65 | - |

| N-Methyl Carbon | 30 - 40 | - |

| Carbonyl Carbon | 165 - 175 | - |

Isotopic Labeling Strategies for Complex Structure Determination

In cases of complex spectral overlap or for elucidating biosynthetic pathways, isotopic labeling can be a powerful strategy. By synthesizing this compound with isotopes such as ¹³C or ¹⁵N at specific positions, the corresponding signals in the NMR spectra are enhanced or can be selectively observed. This can simplify spectral interpretation and provide unambiguous assignments. For example, labeling one of the methoxy groups with ¹³C would allow for the unequivocal assignment of its carbon and proton signals and facilitate the tracing of its connectivity through HMBC experiments.

Solid-State NMR for Crystalline Forms or Supramolecular Assemblies

If this compound can be obtained in a crystalline or solid form, solid-state NMR (ssNMR) can provide valuable information that is not accessible in solution-state NMR. ssNMR can be used to study the molecule's conformation and packing in the solid state, identify different polymorphic forms, and characterize its interactions in supramolecular assemblies. Techniques such as cross-polarization magic-angle spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples.

Mechanistic Elucidation of N,2,6 Trimethoxy N Methylnicotinamide S Biological Interactions Preclinical/in Vitro/in Vivo Non Human Research

Identification and Validation of Molecular Targets of N,2,6-Trimethoxy-N-methylnicotinamide

The primary objective in the preclinical assessment of a novel compound like this compound is the unequivocal identification and validation of its molecular target(s). Given its chemical structure, NNMT is the most probable target. NNMT is an enzyme that plays a significant role in cellular metabolism and epigenetic regulation by catalyzing the methylation of nicotinamide (B372718). researchgate.netnih.gov Its overexpression is implicated in various diseases, including cancer and metabolic disorders. nih.govnih.gov

To identify the cellular targets of this compound, an unbiased systems-level approach using proteomics and metabolomics would be initiated. In these non-human, in vitro studies, a relevant cell line (e.g., a cancer cell line with high NNMT expression) would be treated with the compound.

Proteomic Profiling: Techniques such as mass spectrometry-based proteomics would be used to compare the protein expression profiles of treated versus untreated cells. This could reveal changes in the expression of NNMT itself or downstream proteins affected by NNMT inhibition. For instance, studies on NNMT have shown its expression is elevated in the stroma of certain cancers. nih.gov A reduction in the expression of proteins associated with a disease phenotype upon treatment would suggest target engagement.

Metabolomic Profiling: As NNMT's primary function is to methylate nicotinamide using S-adenosylmethionine (SAM) as a methyl donor, its inhibition would be expected to alter the cellular metabolome. nih.gov Untargeted metabolomics would be employed to detect changes in the levels of key metabolites. A hallmark of NNMT inhibition would be an increase in cellular SAM levels and a decrease in the product, 1-methylnicotinamide (B1211872). researchgate.net Such a distinct metabolic signature would provide strong evidence for NNMT as the direct target. An untargeted metabolomics approach has been successfully used to identify other metabolites, such as trimethyllysine, involved in cardiovascular disease. nih.gov

Table 1: Illustrative Metabolomic Changes Following Treatment with an NNMT Inhibitor

| Metabolite | Expected Change | Rationale |

| S-adenosylmethionine (SAM) | ↑ | Decreased consumption due to NNMT inhibition. nih.gov |

| S-adenosylhomocysteine (SAH) | ↓ | Decreased production from SAM. |

| Nicotinamide (NAM) | ↑ | Decreased consumption by NNMT. nih.gov |

| 1-methylnicotinamide (1-MNA) | ↓ | Decreased production by NNMT. |

Once NNMT is identified as a putative target, its interaction with this compound would be characterized using in vitro biochemical assays with purified recombinant human NNMT. nih.gov These assays are crucial for determining the potency and mechanism of inhibition.

A common method involves monitoring the formation of the product, 1-methylnicotinamide, or the co-product, S-adenosylhomocysteine (SAH). researchgate.net The kinetic parameters of this inhibition would be determined by measuring the initial reaction velocities at various concentrations of both the substrate (nicotinamide) and the inhibitor.

IC50 Determination: The half-maximal inhibitory concentration (IC50) would be determined by incubating the enzyme with varying concentrations of this compound.

Kinetic Mechanism: Further studies would elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing Lineweaver-Burk or Michaelis-Menten plots. nih.govnih.gov Detailed kinetic studies on NNMT have revealed a rapid equilibrium ordered mechanism where SAM binds first, followed by nicotinamide. nih.gov

Table 2: Example Kinetic Data for an NNMT Inhibitor

| Parameter | Value | Description |

| IC50 | e.g., 100 nM | Concentration of inhibitor required to reduce enzyme activity by 50%. |

| Ki | e.g., 50 nM | Inhibition constant, a measure of inhibitor potency. |

| Mechanism of Inhibition | e.g., Competitive | Inhibitor binds to the same active site as the substrate. |

To directly measure the binding affinity and thermodynamics of the interaction between this compound and NNMT, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be employed. These label-free methods provide quantitative data on binding kinetics and thermodynamics. malvernpanalytical.com

Surface Plasmon Resonance (SPR): SPR measures the real-time association and dissociation of a ligand to a target immobilized on a sensor surface. nih.gov This would yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity. malvernpanalytical.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.comnih.gov

Table 3: Illustrative Biophysical Binding Parameters for a Ligand to NNMT

| Technique | Parameter | Value | Interpretation |

| SPR | K D (nM) | e.g., 75 | High affinity of the compound for the target protein. |

| k a (1/Ms) | e.g., 1 x 10^5 | Rate of association between the compound and protein. | |

| k d (1/s) | e.g., 7.5 x 10^-3 | Rate of dissociation of the compound-protein complex. | |

| ITC | ΔH (kcal/mol) | e.g., -10 | Enthalpy change, indicating the binding is an exothermic reaction. |

| -TΔS (kcal/mol) | e.g., 2 | Entropy change, providing insight into the forces driving binding. |

Given that NNMT inhibition can lead to an increase in cellular SAM levels, a key methyl donor, this can have profound effects on epigenetic modifications and, consequently, gene expression. researchgate.net To investigate this, transcriptomic analysis would be performed on cellular models treated with this compound.

RNA-Sequencing (RNA-Seq): This powerful technique would provide a comprehensive, unbiased view of the changes in the transcriptome. By comparing the RNA-Seq data from treated and untreated cells, differentially expressed genes could be identified.

Data Analysis: Bioinformatic analysis would then be used to identify enriched gene ontologies and signaling pathways that are modulated by the compound. For example, studies on NNMT have linked its activity to the regulation of genes involved in cancer progression and sarcopenia. nih.govnih.gov

Intracellular Signaling Pathway Modulation by this compound

Beyond identifying the primary molecular target, it is crucial to understand how the interaction of this compound with NNMT translates into the modulation of intracellular signaling pathways.

The metabolic changes induced by NNMT inhibition can impact various signaling cascades, including those regulated by protein kinases.

Phosphoproteomics: To obtain a global view of the changes in cellular phosphorylation events, a mass spectrometry-based phosphoproteomic analysis would be conducted. This would involve the enrichment of phosphorylated peptides from lysates of treated and untreated cells, followed by their identification and quantification. This approach can reveal the activation or deactivation of specific kinase pathways.

Western Blot Analysis: Key findings from the phosphoproteomic screen would be validated using Western blotting with phospho-specific antibodies. For instance, NNMT has been linked to the AMPK signaling pathway. nih.gov Therefore, the phosphorylation status of AMPK and its downstream targets would be a key focus of such an investigation. The activation of kinase cascades often involves a sequential series of phosphorylation events, and dissecting this sequence is key to understanding the signaling dynamics. rsc.org

Table 4: Example of Phosphorylation Changes in a Key Signaling Protein

| Protein | Phosphorylation Site | Change upon Treatment | Implication |

| AMPK | Thr172 | ↑ | Activation of the AMPK signaling pathway. |

| ACC | Ser79 | ↑ | Inhibition of a downstream target of AMPK. |

Second Messenger System Perturbations and Cyclic Nucleotide Modulation

The role of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) phosphates (IPs), is critical in signal transduction, translating extracellular stimuli into intracellular responses. Research into compounds structurally related to nicotinamide suggests that modulation of these pathways is a key aspect of their biological activity. For instance, in tracheal smooth muscle cells, distinct muscarinic receptor subtypes are coupled to different second messenger systems. The M2 receptor subtype is linked to the inhibition of cAMP formation, while the M3 receptor subtype activation leads to the accumulation of IPs, which in turn mediates calcium release and contraction. nih.gov

While direct studies on this compound are not yet available, the broader family of nicotinamide derivatives is known to influence cellular signaling. For example, nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) is a potent calcium-mobilizing second messenger. nih.gov In human T lymphocytes, stimulation of the T cell receptor/CD3 complex leads to a regulated increase in NAADP levels, highlighting its role in specific signaling cascades. nih.gov The structural similarities suggest that this compound may also perturb second messenger systems, a hypothesis that warrants further investigation.

Nuclear Receptor Activation and Transcriptional Regulation

Nuclear receptors are a class of proteins that, upon binding to specific ligands, act as transcription factors to regulate gene expression. This regulation is fundamental to numerous physiological processes. The androgen receptor (AR), a ligand-activated transcription factor, can be activated by non-androgenic pathways, including the interleukin-6 (IL-6) signaling cascade in prostate cancer cells. nih.gov This cross-talk involves the MAPK and STAT3 signal transduction pathways and results in the activation of the AR N-terminal domain. nih.gov

Furthermore, post-transcriptional modifications, such as N6-methyladenosine (m6A) RNA methylation, represent another layer of gene regulation. nih.govnih.gov This dynamic and reversible modification influences mRNA splicing, stability, and translation. nih.gov The interplay between histone modifications and m6A deposition, as well as the influence of transcription factors in recruiting m6A methyltransferases, underscores the complexity of transcriptional control. nih.gov Given that nicotinamide metabolism is intertwined with epigenetic regulation through its influence on NAD+ dependent enzymes like sirtuins, it is plausible that this compound could indirectly affect transcriptional regulation by modulating the activity of these enzymes. drugbank.com

Cellular Effects of this compound in Research Models

Cell Cycle Progression, Proliferation, and Apoptosis Induction

The balance between cell proliferation and apoptosis (programmed cell death) is tightly controlled and essential for tissue homeostasis. Dysregulation of these processes is a hallmark of many diseases, including cancer. Research on compounds with structural motifs similar to this compound has revealed significant effects on these cellular functions.

For example, a series of novel 5,6,7-trimethoxy flavonoid salicylate (B1505791) derivatives demonstrated potent anti-proliferative activity against gastric cancer cell lines. nih.gov The lead compound in this series was shown to inhibit cell colony formation, and induce cell cycle arrest and apoptosis. nih.gov Similarly, certain 2-amino-3-(3',4',5'-trimethoxybenzoyl)-tetrahydrothieno[b]pyridine derivatives act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and inhibition of cancer cell growth.

Nicotinamide N-methyltransferase (NNMT), an enzyme central to nicotinamide metabolism, has also been implicated in cell proliferation and apoptosis. Overexpression of NNMT in oral squamous cell carcinoma (OSCC) cells led to increased cell growth, suggesting its involvement in tumor progression. Conversely, inhibition of NNMT may represent a therapeutic strategy. Nicotinamide itself has been shown to protect against anoxia-induced neuronal injury by inhibiting apoptotic pathways. These findings suggest that this compound could potentially modulate cell cycle, proliferation, and apoptosis, though direct evidence is currently lacking.

Autophagy, Cellular Senescence, and Necroptosis Modulation

Autophagy, cellular senescence, and necroptosis are crucial cellular processes involved in stress responses, aging, and disease. Autophagy is a catabolic process that degrades and recycles cellular components, while cellular senescence is a state of irreversible growth arrest. Necroptosis is a form of programmed necrosis.

Studies on NNMT have shown that it can inhibit autophagy induced by oxidative stress in breast cancer cells, potentially protecting them from stress-induced cell death. On the other hand, targeting the NAD+ salvage pathway, of which NNMT is a part, can induce autophagy in multiple myeloma cells.

Cellular senescence is a complex phenomenon with both beneficial and detrimental roles in cancer. Senescent cells secrete a variety of factors known as the senescence-associated secretory phenotype (SASP), which can influence the tumor microenvironment. The metabolism of NAD+ has been linked to the regulation of the pro-inflammatory SASP.

Necroptosis is another form of programmed cell death that can be induced by certain stimuli and is implicated in various pathological conditions. nih.gov While direct links between this compound and these pathways have not been established, the known roles of related nicotinamide compounds suggest this as a promising area for future research.

Mitochondrial Function, Bioenergetics, and Oxidative Stress Response

Mitochondria are central to cellular bioenergetics, and mitochondrial dysfunction is associated with a wide range of diseases. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to cellular damage.

NNMT has been shown to play a role in mitochondrial function and the oxidative stress response. It can protect against mitochondrial toxins and is implicated in the metabolic shift towards glycolysis known as the Warburg effect in cancer cells. Furthermore, trimethylamine (B31210) N-oxide (TMAO), a gut microbiota-derived metabolite, has been shown to promote oxidative stress in macrophage foam cells but can also improve exercise performance by reducing oxidative stress through the activation of the Nrf2 signaling pathway in other contexts.

Inhibition of NNMT has been demonstrated to mimic and enhance the benefits of exercise on muscle function in aged mice, partly through effects on cellular metabolism and stress responses. These findings highlight the intricate relationship between nicotinamide metabolism, mitochondrial health, and the management of oxidative stress.

Cellular Differentiation and Morphogenesis Studies

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type, a cornerstone of development and tissue maintenance. Morphogenesis refers to the biological processes that cause an organism to develop its shape.

While specific studies on the effects of this compound on cellular differentiation and morphogenesis are not available, the broader context of nicotinamide metabolism provides some clues. NNMT has been shown to play a role in promoting the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, which is crucial for development and is also implicated in cancer metastasis. This transition involves significant changes in cell morphology and differentiation status. The regulation of stem cell properties is another area where NNMT is involved, further linking nicotinamide metabolism to the fundamental processes of cell fate determination.

Systems-Level Biological Responses in Preclinical Models

The investigation into the biological effects of novel chemical entities like this compound relies on a tiered approach using various preclinical model systems. These models, ranging from simplistic cell cultures to complex animal models, allow for a systematic evaluation of the compound's mechanism of action and its effects on biological systems before any consideration for human trials.

Advanced in vitro models are crucial for bridging the gap between traditional two-dimensional (2D) cell cultures and in vivo studies. nih.gov These three-dimensional (3D) systems can more accurately replicate the complex cellular interactions and microenvironments found in living tissues. nih.govresearchgate.net For a compound like this compound, these models would offer significant insights into its cellular and multicellular activities.

Organoid Cultures: Patient-derived or cell-line-derived organoids—self-organizing 3D structures that mimic the architecture and function of specific organs—would be a primary tool. nih.gov For instance, if this compound were being investigated as an anti-cancer agent, tumor organoids would allow for the assessment of its impact on tumor growth, cell differentiation, and apoptosis in a near-native state. nih.gov

3D Spheroid Cultures: Spheroids are simpler aggregates of one or more cell types. They are instrumental in creating gradients of nutrients, oxygen, and the compound itself, mimicking the conditions within a small tumor. The response of these spheroids to this compound would provide data on its penetration and efficacy in a 3D cellular context.

Co-culture Models: To understand the compound's effect on the tumor microenvironment (TME), co-cultures are essential. nih.gov For example, a model could combine cancer cells with fibroblasts and immune cells (like T-cells or macrophages). This would allow researchers to determine if this compound's activity is modulated by stromal cells or if it can influence immune cell infiltration and function. nih.gov

Hypothetical Data Table: Activity of this compound in Various In Vitro 3D Models

| Model System | Cell Type(s) | Endpoint Measured | Hypothetical Finding |

| Colorectal Cancer Organoids | Patient-Derived CRC Cells | Viability (CellTiter-Glo®) | 40% reduction in organoid viability |

| Lung Cancer Spheroids | A549 Lung Carcinoma | Spheroid Growth Rate | Inhibition of growth by 60% over 7 days |

| Glioblastoma Co-culture | U-87 MG, Human Astrocytes | Cell Invasion (Matrigel Assay) | Reduced cancer cell invasion by 50% |

| Pancreatic Tumor/Stellate Cell Co-culture | PANC-1, Pancreatic Stellate Cells | Collagen Deposition | Decreased collagen-I expression |

Following promising in vitro results, the evaluation of this compound would proceed to in vivo non-human models. Each model offers unique advantages for studying different aspects of the compound's biological effects.

Danio rerio (Zebrafish): Due to their rapid development and optical transparency, zebrafish embryos are excellent for high-throughput screening of compound effects on organogenesis and angiogenesis.

Caenorhabditis elegans (C. elegans): This nematode is a powerful tool for dissecting genetic pathways. It could be used to identify genes that modify the response to this compound.

Drosophila melanogaster (Fruit Fly): The fruit fly provides a platform for studying complex biological processes, including neurobiology and developmental pathways, which could be influenced by the compound.

Rodent Models (Mice, Rats): Rodent models, particularly those involving xenografts (human tumors implanted in immunocompromised mice), are the gold standard in preclinical oncology research. They are essential for evaluating efficacy, pharmacokinetics, and pharmacodynamics in a mammalian system.

Pharmacodynamic (PD) markers are crucial for understanding a compound's biological effect and for guiding its development. For this compound, research in rodent models would focus on identifying biomarkers that indicate the compound is interacting with its intended target and eliciting a downstream biological response. This could involve measuring changes in protein phosphorylation, gene expression, or levels of specific metabolites in tumor and surrogate tissues (e.g., blood, skin).

Understanding where a compound goes in the body and how it is metabolized is fundamental. Studies, likely in rats or mice, would use radiolabeled this compound to track its distribution across various organs and tissues. Analysis of blood, urine, and feces would identify the major metabolites, providing insight into its biotransformation pathways (e.g., oxidation, glucuronidation) and clearance mechanisms. This information is critical for understanding the compound's exposure levels in target tissues versus tissues where toxicity might occur. nih.gov

Confirming that this compound binds to its intended molecular target in a living organism is a key step. Techniques like positron emission tomography (PET) or ex vivo tissue analysis could be employed. For instance, if the target is a specific enzyme, an assay could measure the percentage of enzyme molecules that are bound by the compound at various dose levels. Studies show that for many drug targets, a specific level of occupancy (e.g., 60-90% for some receptors) is required for a therapeutic effect, making these assessments vital for establishing effective dosage regimens in later studies. nih.gov

Hypothetical Data Table: Preclinical Pharmacodynamic and Distributional Profile of this compound in a Mouse Xenograft Model

| Parameter | Assay/Method | Model | Hypothetical Result |

| Target Engagement | PET Imaging with radiolabeled ligand | Nude Mouse with HCT116 Xenograft | 75% target occupancy in tumor tissue |

| Pharmacodynamics | Western Blot for p-ERK in tumor | Nude Mouse with HCT116 Xenograft | 80% reduction in p-ERK levels |

| Tissue Distribution | Quantitative Whole-Body Autoradiography | Sprague-Dawley Rat | Highest accumulation in tumor, liver, and kidneys |

| Biotransformation | LC-MS/MS analysis of plasma | Sprague-Dawley Rat | Major metabolites identified as O-demethylated and N-dealkylated species |

In Vivo Non-Human Model Studies (e.g., Zebrafish, C. elegans, Drosophila, Rodent Models)

Structure-Based Ligand Design and Optimization Guided by this compound Interactions

Should this compound prove to be a valuable hit or lead compound, its molecular structure would serve as a scaffold for optimization. The goal of structure-based design is to improve potency, selectivity, and pharmacokinetic properties by understanding how the compound binds to its target protein on an atomic level.

This process typically involves:

Determining the Co-crystal Structure: Using X-ray crystallography to obtain a high-resolution 3D structure of the target protein with this compound bound to its active site.

Computational Modeling: The co-crystal structure would inform in silico modeling. nih.gov Researchers could visualize key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—between the compound and specific amino acid residues in the target's binding pocket. nih.gov

Structure-Activity Relationship (SAR) Studies: Guided by the structural insights, medicinal chemists would systematically modify the this compound scaffold. researchgate.net For example, they might alter the methoxy (B1213986) groups or the N-methyl group to enhance binding affinity or to block metabolic sites. Each new analog would be synthesized and tested, and the results would be used to refine the computational model, creating a feedback loop that drives the design of more effective compounds. nih.govresearchgate.net

This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery, allowing for the rational optimization of a lead compound like this compound into a potential clinical candidate.

Structure Activity Relationship Sar Studies and Chemoinformatic Analysis of N,2,6 Trimethoxy N Methylnicotinamide Analogues

Systematic Exploration of Nicotinamide (B372718) Core Modifications

The nicotinamide core is a prevalent motif in numerous bioactive molecules and coenzymes, such as nicotinamide adenine (B156593) dinucleotide (NAD). mdpi.comnih.gov Modifications to this core, including the pyridine (B92270) ring and the amide side chain, can profoundly impact biological activity.

Substituent Effects on Pyridine Ring Positions and Biological Activity

The electronic and steric properties of substituents on the pyridine ring are critical in modulating the interaction of nicotinamide analogues with their biological targets. The position of these substituents dictates the electronic distribution within the ring and can influence binding affinity and metabolic stability. For instance, substituting the phenyl group of some kinase inhibitors with a pyridine ring has been shown to enhance potency. nih.gov

Research on various nicotinamide derivatives has highlighted the importance of substitution patterns. For example, in a series of synthesized nicotinamide derivatives, the presence of a methyl group or a fluoro atom on aromatic rings attached to the core structure led to increased inhibitory activity against certain cancer cell lines. acs.org The distribution of substituents on the pyridine ring can be categorized as follows:

Monosubstitution: The most common substitution pattern observed in a database of pyridine-containing drugs. nih.gov

Disubstitution, Trisubstitution, and Tetrasubstitution: These are also observed, with decreasing frequency. nih.gov

The specific placement of electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or engage in other non-covalent interactions within a protein's active site.

Bioisosteric Replacements of the Nicotinamide Moiety

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by exchanging a functional group with another that has similar physical or chemical properties, with the aim of improving biological activity, enhancing selectivity, or reducing toxicity. acs.orgcambridgemedchemconsulting.com In the context of nicotinamide analogues, various bioisosteric replacements for the nicotinamide moiety have been explored.

One common approach is the replacement of the pyridine ring with other heterocyclic systems. For example, replacing a terminal phenyl ring with a pyridine ring in certain inhibitors has been shown to dramatically improve metabolic stability. nih.gov Another strategy involves the replacement of the entire nicotinamide riboside portion of NAD with a C-nucleoside, leading to analogues that have shown inhibitory activity against enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.gov

The following table summarizes some bioisosteric replacements and their observed effects:

| Original Moiety | Bioisosteric Replacement | Observed Effect | Reference(s) |

| Phenyl group | Pyridine ring | Enhanced potency and metabolic stability | nih.gov |

| Nicotinamide riboside | C-nucleoside of nicotinamide | Inhibition of IMPDH and cell proliferation | nih.gov |

| Hydrogen | Deuterium | Can modulate metabolism (kinetic isotope effect) | cambridgemedchemconsulting.com |

| Hydrogen | Fluorine | Can modulate pKa and block metabolic oxidation | cambridgemedchemconsulting.com |

Influence of Methoxy (B1213986) Group Positions and Chemical Modifications on Activity

The presence and positioning of methoxy groups on the aromatic ring of nicotinamide analogues can significantly influence their biological activity. Methoxy groups are electron-donating and can affect the molecule's electronic properties, lipophilicity, and metabolic stability.

In studies of nicotinamide cofactor biomimetics, the substitution on an unconjugated aryl ring with electron-donating functionalities like a methoxy group demonstrated substantial benefits to the reductive potential. nih.gov Specifically, an analogue with a methoxy group (OMe-P3NAH) was found to be the highest performing in various environments. nih.gov Conversely, the presence of an electron-withdrawing group like a trifluoromethyl (CF3) group generally resulted in lower activity. nih.gov

Modification of these methoxy groups, for example, through demethylation to the corresponding hydroxyl group, can alter the molecule's hydrogen bonding capacity and polarity, which in turn can affect its interaction with biological targets.

Importance of the N-Methyl Moiety for Molecular Recognition and Biological Interactions

The N-methyl group on the amide of nicotinamide analogues plays a crucial role in molecular recognition and biological interactions. This small alkyl group can influence the molecule's conformation, lipophilicity, and metabolic fate.

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds. researchgate.netnih.govacs.org This process is significant in cellular metabolism and has been linked to various diseases. nih.govacs.org The N-methylated product, 1-methylnicotinamide (B1211872) (MNA), has its own biological activities.

SAR studies on NNMT inhibitors have revealed the importance of the N-methyl group and the cationic nitrogen in the pyridine ring for activity. researchgate.net For instance, screening of N-methylated quinolinium and pyridinium (B92312) analogues identified potent NNMT inhibitors. nih.gov The N-methyl group can contribute to binding through van der Waals interactions and can also sterically influence the orientation of the molecule within the binding pocket.

Conformational Rigidity and Flexibility in SAR Elucidation

The three-dimensional conformation of a molecule is a key determinant of its biological activity. The balance between conformational rigidity and flexibility is crucial for effective binding to a biological target.

Conformationally restricted analogues of NAD have been synthesized to probe the bioactive conformation. For example, introducing a methyl group at the 2'-C or 3'-C position of the adenosine (B11128) moiety in NAD analogues creates distinct conformational preferences (North-type and South-type, respectively). mdpi.com Biological evaluation of these analogues against human NMN-adenylyltransferase (hNMNAT) isoforms revealed a clear relationship between conformation and inhibitory activity, with the 2'-C-methyl-NAD analogue (predominantly North-type conformation) being a potent and selective inhibitor of hNMNAT-2. mdpi.com

Natural Bond Orbital (NBO) analysis has shown that in some nicotinamide cofactor biomimetics, increased conformational flexibility due to a longer linker chain allows for closer stacking of aromatic rings, which can influence properties like the oxidation potential. nih.gov

Chemoinformatic Tools for SAR Data Analysis and Visualization